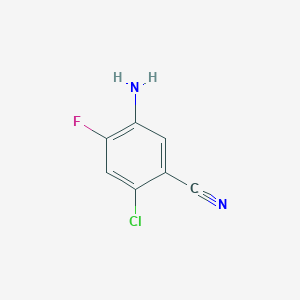

5-Amino-2-chloro-4-fluorobenzonitrile

Description

Properties

IUPAC Name |

5-amino-2-chloro-4-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGLHOVZNMAWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Amino-2-chloro-4-fluorobenzonitrile in Agrochemical and Pharmaceutical Synthesis

Executive Summary

5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly specialized, tetrasubstituted aromatic intermediate[1]. In advanced organic synthesis, particularly within agrochemical and pharmaceutical pipelines, it serves as a critical building block. Its unique substitution pattern—featuring a cyano group, two distinct halogens (chlorine and fluorine), and an amino group—provides multiple orthogonal reactive sites. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a masterclass in electronic directing effects and chemoselective functionalization. It is most prominently utilized as the core scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides, such as pyraflufen-ethyl[2][3].

Physicochemical Profiling & Data

To ensure rigorous analytical tracking during multi-step syntheses, it is essential to establish the baseline physicochemical properties of the intermediate[4].

| Property | Value / Description |

| Chemical Name | 5-Amino-2-chloro-4-fluorobenzonitrile |

| CAS Registry Number | 123614-87-9 |

| PubChem CID | 10844890 |

| Molecular Formula | C₇H₄ClFN₂ |

| Molecular Weight | 170.57 g/mol |

| Physical State | Solid (typically off-white to cream powder) |

| Key Structural Features | Tetrasubstituted benzene ring with orthogonal reactivity |

Mechanistic Role in Synthesis (The Causality)

The true value of 5-amino-2-chloro-4-fluorobenzonitrile lies in the causality of its synthesis. The precursor to this molecule is 2-chloro-4-fluorobenzonitrile . When we subject this precursor to electrophilic aromatic substitution (nitration), the incoming nitronium ion (NO₂⁺) is directed almost exclusively to the C-5 position.

Why does this happen? It is the result of a perfectly aligned synergistic directing effect :

-

Cyano group (C-1): A strong electron-withdrawing meta-director, pointing the electrophile to C-3 and C-5.

-

Chlorine (C-2): An ortho/para-director. Since the ortho position (C-1) is blocked, it directs to C-3 (ortho) and C-5 (para).

-

Fluorine (C-4): An ortho/para-director, pointing to C-3 and C-5 (both ortho to it).

While both C-3 and C-5 are electronically activated by this synergy, steric hindrance dictates the final regioselectivity. Position C-3 is sandwiched between the bulky chlorine and fluorine atoms, creating an energetically unfavorable transition state. Position C-5, flanked only by fluorine and a hydrogen atom, is sterically accessible. Consequently, nitration occurs regioselectively at C-5, yielding 2-chloro-4-fluoro-5-nitrobenzonitrile, which is subsequently reduced to our target amine[2].

Synthesis Workflow & Step-by-Step Protocol

The conversion of the nitro intermediate to 5-amino-2-chloro-4-fluorobenzonitrile requires strict chemoselectivity. While catalytic hydrogenation (Pd/C) is a standard reduction method, it carries a high risk of competitive hydrodechlorination (cleaving the C-Cl bond). To prevent this, we utilize a milder, classical Fe/HCl reduction system[2].

Synthesis workflow of 5-Amino-2-chloro-4-fluorobenzonitrile and its conversion.

Self-Validating Protocol: Chemoselective Reduction

Objective: Reduce 2-chloro-4-fluoro-5-nitrobenzonitrile to 5-amino-2-chloro-4-fluorobenzonitrile without dehalogenation.

-

Reaction Setup: Suspend 1.0 equivalent of 2-chloro-4-fluoro-5-nitrobenzonitrile in a 4:1 mixture of Ethanol/Water.

-

Reagent Addition: Add 4.0 equivalents of fine Iron (Fe) powder. Slowly add 0.1 equivalents of concentrated HCl (catalytic).

-

Causality: The iron surface acts as the electron donor, while the slightly acidic aqueous environment provides protons. This heterogeneous system is too mild to insert into the strong aryl-chloride bond, preserving the halogen.

-

-

Thermal Activation: Heat the mixture to reflux (80°C) under vigorous stirring for 2-4 hours.

-

Self-Validating Checkpoint: Draw a 0.5 mL aliquot, filter through a micro-syringe, and analyze via LC-MS. The protocol validates itself when the nitro mass peak (m/z ~200) disappears, and the product peak (m/z 170.5) constitutes >98% AUC. The absence of a des-chloro byproduct peak (m/z 136.1) confirms chemoselectivity.

-

Workup: Neutralize the mixture with saturated NaHCO₃. Filter the hot suspension through a pad of Celite to remove iron oxides. Extract the filtrate with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure amine.

Application in Protoporphyrinogen Oxidase (PPO) Inhibitors

Once synthesized, the amino group of 5-amino-2-chloro-4-fluorobenzonitrile is utilized to construct a pyrazole ring, eventually yielding pyraflufen-ethyl [2]. This final agrochemical is a potent inhibitor of Protoporphyrinogen Oxidase (PPO), an essential enzyme in chlorophyll biosynthesis[3][5].

By inhibiting PPO, pyraflufen-ethyl causes protoporphyrinogen IX to overflow from the chloroplast into the cytoplasm. Here, it undergoes unregulated oxidation to protoporphyrin IX. Upon exposure to light and oxygen, this accumulated molecule generates massive amounts of singlet oxygen (reactive oxygen species, ROS), leading to rapid lipid peroxidation and oxidative cell death in broad-leaved weeds[5].

Mechanism of PPO inhibition by pyraflufen-ethyl causing oxidative cell death.

References

-

5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9 , Sigma-Aldrich.1

-

Pyraflufen-ethyl (Ref: ET 751) - AERU , Agriculture and Environment Research Unit (AERU), University of Hertfordshire.2

-

5-Amino-2-chloro-4-fluorobenzonitrile | CID 10844890 , National Center for Biotechnology Information (PubChem). 4

-

Pyraflufen-ethyl | CID 182951 , National Center for Biotechnology Information (PubChem). 3

-

Pyraflufen-ethyl Toxicology and Mode of Action , Nichino. 5

Sources

- 1. 5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9 [sigmaaldrich.com]

- 2. Pyraflufen-ethyl (Ref: ET 751) [sitem.herts.ac.uk]

- 3. Pyraflufen-ethyl | C15H13Cl2F3N2O4 | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nichino.co.jp [nichino.co.jp]

Physicochemical Profiling and Synthetic Utility of 5-Amino-2-chloro-4-fluorobenzonitrile

A Technical Whitepaper for Drug Development and Agrochemical Professionals

Executive Summary

In the realm of advanced organic synthesis, tetra-substituted benzenes represent highly privileged scaffolds. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a critical, highly functionalized intermediate utilized extensively in the development of agrochemicals and pharmaceuticals. Featuring a unique "push-pull" electronic topology, this molecule serves as the foundational building block for Protoporphyrinogen IX oxidase (PPO) inhibitors, most notably the commercial herbicide Pyraflufen-ethyl[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural electronics, and a self-validating synthetic methodology designed to maximize chemoselectivity during its preparation.

Electronic Topology and Physicochemical Properties

The utility of 5-Amino-2-chloro-4-fluorobenzonitrile stems from the precise spatial arrangement of its four functional groups. As a Senior Application Scientist, it is crucial to understand how these groups interact synergistically to influence both the molecule's reactivity and its biological target binding.

-

5-Amino Group (-NH₂): Acts as a strong electron-donating group (+M effect), serving as the primary nucleophilic center for downstream heterocycle formation[2].

-

4-Fluoro Group (-F): Provides an electron-withdrawing inductive effect (-I). In biological systems, this fluorine atom acts as a metabolic blocker, preventing rapid oxidative degradation by cytochrome P450 enzymes.

-

2-Chloro Group (-Cl): Introduces significant steric bulk and enhances the overall lipophilicity (logP) of the molecule, which is critical for membrane permeability[2].

-

1-Nitrile Group (-CN): A strong electron-withdrawing group (-M, -I) that significantly alters the molecular dipole moment, stabilizing electron-rich intermediates during synthesis.

Figure 1: Electronic and steric contributions of functional groups on the central scaffold.

Table 1: Physicochemical Profile

| Parameter | Value | Reference |

| IUPAC Name | 5-Amino-2-chloro-4-fluorobenzonitrile | [2] |

| CAS Registry Number | 123614-87-9 | |

| Molecular Formula | C₇H₄ClFN₂ | [2] |

| Molecular Weight | 170.57 g/mol | |

| PubChem CID | 10844890 | [2] |

| Aqueous Solubility | ~0.735 mg/mL (pH 7.0, 20 °C) | [3] |

| Physical State | Solid / Crystalline Powder |

Mechanistic Synthesis & Self-Validating Protocols

The industrial synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile typically begins with the regioselective nitration of 2-chloro-4-fluorobenzonitrile, followed by a chemoselective reduction[1].

Causality Insight: Regioselective Nitration

Why does nitration occur exclusively at the 5-position? The regioselectivity is governed by the synergistic directing effects of the existing substituents. The nitrile group is meta-directing (activating positions 3 and 5). However, position 3 is sterically hindered by the adjacent bulky chlorine and fluorine atoms. Position 5 is sterically accessible and electronically activated by the para-chlorine and ortho-fluorine, making it the kinetically and thermodynamically favored site for electrophilic attack by the nitronium ion.

Figure 2: Synthetic workflow from 2-chloro-4-fluorobenzonitrile to pyraflufen-ethyl.

Self-Validating Protocol: Chemoselective Reduction

Objective: Convert 5-nitro-2-chloro-4-fluorobenzonitrile to the target amine without triggering hydrodehalogenation. Causality: While Palladium on carbon (Pd/C) with hydrogen gas is a standard reduction method, the presence of an activated aryl chloride makes the molecule highly susceptible to off-target hydrodechlorination[1]. To prevent this, we utilize a Béchamp-style single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl).

Step-by-Step Methodology:

-

Reaction Setup: Suspend 5-nitro-2-chloro-4-fluorobenzonitrile (1.0 eq) in a 3:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).

-

Mechanistic Note: The weakly acidic NH₄Cl activates the iron surface for electron transfer without lowering the pH enough to protonate the resulting amine or cleave the C-F bond.

-

-

Thermal Activation: Heat the mixture to 80 °C under reflux for 2-4 hours.

-

Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the high-Rf nitro starting material completely disappears, replaced by a highly UV-active, lower-Rf spot (the more polar amine).

-

-

Workup and Isolation: Cool to room temperature and filter through a Celite pad to remove iron oxides.

-

Mechanistic Note: Celite prevents the colloidal iron from forming intractable emulsions during organic extraction.

-

-

Extraction: Extract the filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Checkpoint 2 (Product Release): Run LC-MS. A pure product will yield a single peak with an m/z of 171.0 [M+H]⁺. The absence of an m/z 137.0 peak confirms that no hydrodechlorination occurred.

-

Applications in Advanced Agrochemicals

5-Amino-2-chloro-4-fluorobenzonitrile is a cornerstone intermediate in the synthesis of Protoporphyrinogen IX oxidase (Protox/PPO) inhibitors[1]. A prime example is the herbicide Pyraflufen-ethyl.

Expert Correction: While some regulatory databases broadly summarize the downstream cyclization as forming a "pyrrole ring"[1], rigorous structural analysis of pyraflufen-ethyl confirms the formation of a pyrazole derivative. The aniline nitrogen undergoes diazotization or direct condensation with functionalized acetoacetates to construct the N-phenyl heterocycle. The tetra-substituted nature of our core scaffold ensures optimal binding affinity within the Protox enzyme pocket, where the 4-fluoro group prevents rapid metabolic oxidation and the 2-chloro group provides necessary steric bulk for receptor fit.

References

-

Sigma-Aldrich. "5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9". Available at:

-

[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile". Available at:

-

[1] University of Hertfordshire (AERU). "Pyraflufen-ethyl (Ref: ET 751)". Available at:

-

[3] BidePharm. "CAS:1228376-68-8, 4-氨基-2-氯 - 毕得医药 (Physicochemical Properties)". Available at:

Sources

The 5-Amino-2-chloro-4-fluorobenzonitrile Scaffold: A Technical Whitepaper on Synthesis, Physicochemical Properties, and Agrochemical Applications

Executive Summary

5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized, multi-substituted aromatic building block that plays a critical role in the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by a unique arrangement of orthogonal reactive sites—a primary amine, a nitrile group, and two distinct halogens (chlorine and fluorine)—this molecule serves as a privileged precursor. It is most notably utilized in the commercial production of Protoporphyrinogen IX oxidase (PPO) inhibitors, a potent class of herbicides that disrupt cell membrane integrity in target organisms.

This whitepaper provides an in-depth technical analysis of the molecule’s physicochemical properties, the mechanistic logic behind its regioselective and chemoselective synthesis, and its downstream applications in agrochemical development.

Molecular Architecture & Physicochemical Profiling

The structural complexity of 5-Amino-2-chloro-4-fluorobenzonitrile lies in the electronic push-pull dynamics of its substituents. The strongly electron-withdrawing nitrile group (-CN) and the highly electronegative fluorine atom create an electron-deficient aromatic core. This electronic environment modulates the pKa of the primary amine, reducing its nucleophilicity compared to an unsubstituted aniline, which must be accounted for during downstream heterocycle construction.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 5-Amino-2-chloro-4-fluorobenzonitrile |

| CAS Registry Number | 123614-87-9 |

| Molecular Formula | C₇H₄ClFN₂ |

| Molecular Weight | 170.57 g/mol |

| Exact Mass | 170.0047 m/z |

| Topological Polar Surface Area (TPSA) | 49.8 Ų |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Nitrile Nitrogen, Fluorine, Chlorine) |

| Physical State | Solid (Cream/White Powder) |

Synthetic Methodologies: Regioselectivity and Chemoselectivity

The synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile is typically achieved via a two-step sequence starting from commercially available 2-chloro-4-fluorobenzonitrile. This pathway demands strict control over reaction conditions to ensure regioselectivity during nitration and chemoselectivity during reduction.

Synthetic workflow of 5-Amino-2-chloro-4-fluorobenzonitrile.

Regioselective Nitration

The initial step involves the electrophilic aromatic nitration of 2-chloro-4-fluorobenzonitrile. The regioselectivity is governed by the synergistic directing effects of the existing substituents:

-

The -CN group is strongly deactivating and meta-directing.

-

The -Cl and -F groups are weakly deactivating but ortho/para-directing due to resonance (+M effect). Because position 3 is sterically hindered (sandwiched between the chlorine and fluorine atoms), electrophilic attack is directed almost exclusively to position 5 , yielding 2-chloro-4-fluoro-5-nitrobenzonitrile.

Chemoselective Reduction

The subsequent reduction of the nitro group to a primary amine presents a chemoselective challenge. Standard catalytic hydrogenation (e.g., Palladium on Carbon with H₂) is contraindicated because the highly active catalyst will readily cause reductive dehalogenation, cleaving the sensitive C-Cl and C-F bonds. To circumvent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This milder, single-electron transfer mechanism reduces the nitro group quantitatively while leaving the halogen substituents intact .

Mechanistic Role in Agrochemical Development (PPO Inhibitors)

5-Amino-2-chloro-4-fluorobenzonitrile is a cornerstone intermediate in the synthesis of Protoporphyrinogen IX oxidase (PPO) inhibitors, such as the contact herbicide Pyraflufen-ethyl .

In these synthetic routes, the primary amine at position 5 serves as the nucleophilic anchor point. Condensation of this amine with reagents like ethyl 2-chloroacetoacetate constructs a pyrazole or pyrrole ring directly onto the aromatic core . The nitrile group can subsequently be hydrolyzed and functionalized (e.g., converted to a phenoxyacetate moiety) to finalize the active ingredient.

Mode of Action

Once applied, these derived PPO inhibitors block the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chloroplast. The accumulated substrate leaks into the cytoplasm, where it is non-enzymatically oxidized. In the presence of light, this cytoplasmic protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen and other Reactive Oxygen Species (ROS). This oxidative burst rapidly degrades lipid membranes, leading to cellular leakage and plant death.

Mechanism of action for PPO inhibitors derived from this scaffold.

Experimental Protocols

The following protocols represent self-validating experimental systems designed to maximize yield while preventing side reactions.

Protocol 1: Regioselective Nitration of 2-Chloro-4-fluorobenzonitrile

Causality & In-Process Control: Temperature control is the critical parameter. Exceeding 5 °C risks runaway exothermic kinetics, which can lead to over-nitration or the acid-catalyzed hydrolysis of the nitrile group into a primary amide.

-

Preparation: Charge a dry, jacketed reactor with concentrated Sulfuric Acid (H₂SO₄, 98%) and cool to 0 °C using a recirculating chiller.

-

Substrate Addition: Slowly add 2-chloro-4-fluorobenzonitrile (1.0 eq) to the stirring acid, maintaining the internal temperature below 5 °C.

-

Nitration: Prepare a mixed acid solution of concentrated Nitric Acid (HNO₃, 68%, 1.1 eq) and H₂SO₄. Add this mixture dropwise to the reactor over 2 hours.

-

Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot should disappear entirely.

-

Quenching: Pour the reaction mixture over crushed ice. The intermediate, 2-chloro-4-fluoro-5-nitrobenzonitrile, will precipitate as a solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol 2: Chemoselective Reduction to 5-Amino-2-chloro-4-fluorobenzonitrile

Causality & In-Process Control: The use of Iron and Ammonium Chloride provides a mild, buffered reduction environment. This prevents the pH from dropping too low, which could trigger unwanted hydrolysis, while completely avoiding the reductive dehalogenation associated with transition-metal catalysts.

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v).

-

Reagent Addition: Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.

-

Reduction: Heat the mixture to 75 °C (gentle reflux) with vigorous mechanical stirring for 4 hours.

-

Validation: Pull an aliquot and analyze via HPLC. The chromatogram must show the complete disappearance of the nitro intermediate peak and the emergence of a more polar amine peak.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 5-Amino-2-chloro-4-fluorobenzonitrile.

References

-

PubChem. "5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890." National Center for Biotechnology Information. Available at:[Link]

-

Pesticide Properties DataBase (PPDB). "Pyraflufen-ethyl (Ref: ET 751)." University of Hertfordshire. Available at:[Link]

-

PubChem. "Pyraflufen-ethyl | C15H13Cl2F3N2O4 | CID 182951." National Center for Biotechnology Information. Available at:[Link]

Technical Safety & Handling Whitepaper: 5-Amino-2-chloro-4-fluorobenzonitrile

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized halogenated benzonitriles serve as critical synthetic scaffolds. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a prime example, offering a unique combination of a primary aniline moiety, a nitrile group, and distinct aryl halides[1]. While these functional groups enable complex cross-coupling and nucleophilic aromatic substitution reactions, they also converge to create a severe toxicological profile.

This whitepaper transcends standard SDS documentation by detailing the mechanistic causality behind the compound's hazards, establishing self-validating handling protocols, and defining the precise engineering controls required to maintain scientific integrity and occupational safety.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of 5-Amino-2-chloro-4-fluorobenzonitrile is the first step in predicting its environmental behavior and reactivity in the laboratory[2]. The electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents significantly influences the basicity and oxidation potential of the primary amine.

Quantitative Data Summary

| Property | Value / Specification | Mechanistic Implication |

| CAS Number | 123614-87-9[1] | Unique identifier for regulatory tracking. |

| Molecular Formula | C₇H₄ClFN₂[2] | High halogen content increases lipophilicity. |

| Molecular Weight | 170.57 g/mol [2] | Low molecular weight facilitates rapid systemic absorption. |

| SMILES | N#CC1=CC(N)=C(F)C=C1Cl[1] | Planar aromatic system; potential for DNA intercalation. |

| Physical State | Solid (Crystalline)[3] | High risk of aerosolization and inhalation of fine dust. |

| Storage Conditions | 2-8°C, Inert Atmosphere, Dark[1] | Prevents auto-oxidation of the primary amine to N-oxides/azo compounds. |

Mechanistic Toxicology & Hazard Classification

The Global Harmonized System (GHS) classifies this compound with the signal word DANGER [1]. It is categorized under Acute Toxicity Category 3 for oral, dermal, and inhalation exposure (H301, H311, H331)[1]. To design effective safety protocols, scientists must understand the causality of these hazards.

The Toxicological Cascade

-

Dermal Penetration: The combination of the lipophilic aromatic ring and the halogens allows the molecule to easily partition through the stratum corneum.

-

Metabolic Activation (Aniline Toxicity): Once in the hepatic system, the primary amine is subjected to Phase I metabolism by Cytochrome P450 enzymes. This leads to N-hydroxylation. The resulting hydroxylamines are potent oxidizing agents that convert Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia and subsequent tissue hypoxia.

-

Nitrile Cleavage: Although aryl nitriles are generally more stable than aliphatic nitriles, extreme metabolic conditions can lead to minor cleavage, releasing free cyanide ions which inhibit cytochrome c oxidase in the mitochondrial electron transport chain.

Figure 1: Proposed metabolic toxicity pathway of halogenated anilines leading to methemoglobinemia.

Engineering Controls & PPE Rationale

Standard laboratory PPE is insufficient for handling highly functionalized toxic nitriles. The following controls are mandatory, driven by the compound's specific physicochemical risks:

-

Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: The crystalline nature of the solid creates invisible micro-dust upon agitation, which directly triggers H331 (Toxic if inhaled)[1].

-

Glove Selection: Double-gloving is required. The inner glove should be standard nitrile, and the outer glove should be a heavy-duty nitrile or neoprene (minimum 8 mil thickness). Causality: Halogenated aromatics act as permeation enhancers, rapidly degrading thin latex or vinyl barriers.

-

Static Elimination: Use an anti-static gun (e.g., Zerostat) on weighing vessels. Causality: Halogenated powders hold static charges, causing them to "jump" from spatulas, contaminating the operator's environment.

Self-Validating Experimental Workflows

To ensure trustworthiness, laboratory protocols must be "self-validating"—meaning the procedure inherently proves its own success or failure without relying solely on operator assumption.

Protocol 1: Safe Weighing & Transfer Workflow

This protocol ensures zero fugitive dust exposure during the transfer of the compound for synthetic reactions.

-

Preparation: Place the source bottle and the tared reaction vial inside the fume hood.

-

Static Neutralization: Discharge static from the spatulas and glassware using an anti-static ionizer.

-

Primary Transfer: Weigh the desired mass of 5-Amino-2-chloro-4-fluorobenzonitrile into the reaction vial. Cap the vial tightly.

-

Validation Check (Mass Balance): Weigh the capped reaction vial. Wipe the exterior of the vial with a damp Kimwipe, dry it, and weigh it again. Validation: If the mass decreases, external contamination was present. If the mass is stable, the exterior is clean.

-

Chemical Decontamination: Wash the spatula and hood surface with 0.1 M HCl. Causality: The acid protonates the primary amine, converting the lipophilic toxicant into a highly water-soluble anilinium chloride salt, which is easily wiped away with standard aqueous soap.

-

Storage: Purge the source bottle with Argon and return to 2-8°C storage[1].

Protocol 2: Emergency Spill Response

In the event of a powder spill outside of containment, follow this self-validating containment matrix:

-

Isolate: Evacuate personnel and increase room exhaust ventilation.

-

PPE Escalation: Don a P100 particulate respirator (to block aerosolized crystals) and chemical-resistant coveralls.

-

Dampen: Spray the powder gently with a 1:1 mixture of water and isopropanol. Causality: Dry sweeping will aerosolize the toxin. The solvent mixture reduces surface tension, trapping the dust.

-

Neutralize & Collect: Wipe the area with dilute acidic pads (to protonate the amine). Place all materials in a hazardous waste bag.

-

Validation Check (Colorimetric Swab): Swab the spill area with a filter paper treated with Ehrlich's reagent (p-dimethylaminobenzaldehyde). Validation: If the swab turns yellow/orange, primary amine residue remains. Repeat cleaning until the swab remains colorless.

Figure 2: Self-validating emergency spill response workflow for toxic solid nitriles.

Transport and Regulatory Logistics

For supply chain and waste disposal professionals, 5-Amino-2-chloro-4-fluorobenzonitrile falls under strict international transport regulations due to its acute toxicity[4].

-

UN Number: UN 3439[1]

-

Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (5-Amino-2-chloro-4-fluorobenzonitrile)[3]

-

Hazard Class: 6.1 (Toxic substances)[4]

-

Packing Group: III (Minor danger, but requires robust containment)[1]

When shipping synthesized intermediates or disposing of waste, the material must be packaged in UN-certified secondary containment to prevent environmental release in the event of primary vessel fracture[3].

References

-

HazMat Tool. (n.d.). UN 3439: Nitriles, solid, toxic, n.o.s. - Substance Information. Retrieved from[Link]

-

Loba Chemie. (2022). Safety Data Sheet: 4-NITROBENZONITRILE EXTRA PURE (Class 6.1 Reference Standard). Retrieved from [Link]

Sources

Comprehensive Spectral Characterization (NMR, IR, MS) of 5-Amino-2-chloro-4-fluorobenzonitrile: A Technical Guide

Executive Summary & Chemical Context

5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized, tetra-substituted benzene derivative. In the realm of agrochemical and pharmaceutical development, it serves as a critical building block. Notably, it is a key intermediate in the multi-step synthesis of Pyraflufen-ethyl, a potent protoporphyrinogen oxidase (protox) inhibitor used in modern agriculture, as documented in the [1].

The compound's unique "push-pull" electronic architecture—featuring an electron-donating amine (-NH 2 ) opposed by electron-withdrawing nitrile (-CN), chlorine (-Cl), and fluorine (-F) groups—presents a complex but highly predictable spectral signature. This whitepaper provides a definitive, self-validating analytical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), supported by data from the [2].

Molecular Architecture & Predictive Logic

The structural integrity of 5-Amino-2-chloro-4-fluorobenzonitrile relies on the precise arrangement of its substituents:

-

C1: Nitrile (-CN)

-

C2: Chlorine (-Cl)

-

C3: Proton (H-3)

-

C4: Fluorine (-F)

-

C5: Primary Amine (-NH 2 )

-

C6: Proton (H-6)

Causality of Spectral Shifts: The amine group at C5 acts as a strong π -donor (+M effect), significantly shielding the ortho position (C6). Conversely, the nitrile group at C1 and the halogens act as σ -acceptors (-I effect), deshielding their respective adjacent environments. The fluorine atom at C4 introduces massive heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C), which serves as an internal diagnostic tool. By mapping these J -couplings, researchers can unequivocally assign the regiochemistry of the aromatic ring without relying solely on chemical shifts, a principle grounded in empirical data from [3].

High-Resolution Spectral Data

Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Experimental Choice: DMSO- d6 is strictly selected over CDCl 3 as the solvent. The strong hydrogen-bonding capability of DMSO prevents the rapid quadrupolar relaxation and chemical exchange of the primary amine protons, locking the -NH 2 signal into a distinct, quantifiable broad singlet. Furthermore, DMSO fully dissolves the highly polar nitrile-amine system.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Logic |

| H-3 | 7.42 | Doublet (d) | 1H | 3JHF = 9.2 | Deshielded by ortho-Cl and meta-CN; strong ortho-coupling to 19 F. |

| H-6 | 6.85 | Doublet (d) | 1H | 4JHF = 6.4 | Shielded by ortho-NH 2 ; weaker meta-coupling to 19 F. |

| -NH 2 | 5.50 | Broad Singlet (br s) | 2H | N/A | Hydrogen-bonded to DMSO solvent; exchangeable with D 2 O. |

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) |

| C4 (C-F) | 156.1 | Doublet (d) | 1JCF ≈ 240 |

| C5 (C-NH 2 ) | 132.0 | Doublet (d) | 2JCF ≈ 13 |

| C2 (C-Cl) | 129.9 | Singlet (s) | N/A |

| C6 (C-H) | 121.6 | Doublet (d) | 3JCF ≈ 3 |

| C3 (C-H) | 116.3 | Doublet (d) | 2JCF ≈ 22 |

| -CN | 115.0 | Singlet (s) | N/A |

| C1 (C-CN) | 109.6 | Singlet (s) | N/A |

Vibrational Spectroscopy (FTIR-ATR)

Experimental Choice: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent halide exchange artifacts and moisture absorption, which could obscure the critical N-H stretching region.

Table 3: Key FTIR-ATR Bands

| Wavenumber (cm −1 ) | Intensity | Functional Group | Causality / Vibrational Mode |

| 3450, 3350 | Medium | -NH 2 (Primary Amine) | Asymmetric and symmetric N-H stretching (diagnostic doublet). |

| 2230 | Strong, Sharp | -C ≡ N (Nitrile) | C ≡ N stretching; highly diagnostic due to lack of interference in this region. |

| 1620, 1580 | Strong | Aromatic C=C | Aromatic ring skeletal vibrations, enhanced by polar substituents. |

| 1250 - 1100 | Strong | C-F | C-F stretching; typically the most intense band in the fingerprint region. |

| 1050 | Medium | C-Cl | C-Cl stretching vibration. |

Mass Spectrometry (EI-MS & ESI-HRMS)

Experimental Choice: Electron Ionization (EI, 70 eV) provides highly reproducible fragmentation patterns, while the isotopic signature of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio) acts as a self-validating marker for the molecular ion and its halogenated fragments, which can be cross-referenced using the [4].

Table 4: EI-MS Fragmentation (70 eV)

| m/z | Ion Type | Relative Abundance | Causality / Fragmentation Logic |

| 170 / 172 | [M] +∙ | 100% / 33% | Molecular ion; exhibits the classic 3:1 isotopic ratio of a mono-chlorinated species. |

| 151 / 153 | [M - F] + | Medium | Loss of a fluorine radical ( ∙ F, 19 Da). |

| 143 / 145 | [M - HCN] +∙ | High | Expulsion of hydrogen cyanide (27 Da) from the nitrile and adjacent ring proton. |

| 135 | [M - Cl] + | High | Loss of a chlorine radical ( ∙ Cl, 35 Da); isotopic doublet collapses to a single peak. |

| 108 | [M - HCN - Cl] + | Medium | Sequential secondary fragmentation. |

Experimental Workflows & Protocols

To ensure a self-validating analytical system, adhere to the following standard operating procedure:

Step 1: Sample Preparation

-

NMR: Dissolve 10-15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Ensure the solvent is stored over molecular sieves to prevent water peak interference (~3.3 ppm), which can obscure the amine integration.

-

FTIR: Place 2-5 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.

-

MS: Prepare a 1 μ g/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization if using ESI+. For EI-MS, use a direct insertion probe.

Step 2: Acquisition Parameters

-

1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the amine protons.

-

13 C NMR: 100 MHz, 1024 scans, with 1 H decoupling (WALTZ-16).

-

FTIR: 4000–400 cm −1 range, 32 scans, 4 cm −1 resolution.

Step 3: Data Integration & Self-Validation

-

Cross-validate the 1 H NMR integration: The aromatic protons (H-3, H-6) must sum to exactly 2, and the broad singlet must sum to exactly 2. If the amine integrates to <2, suspect H/D exchange and immediately verify the presence of the 3450/3350 cm −1 doublet in the FTIR spectrum.

-

Verify the halogen presence: Ensure the m/z 170/172 peaks in the MS strictly adhere to a 3:1 ratio, confirming the retention of the chlorine atom through the ionization process[4].

Mechanistic & Structural Validation Logic

Multimodal analytical workflow for the structural validation of 5-Amino-2-chloro-4-fluorobenzonitrile.

EI-MS fragmentation pathways for 5-Amino-2-chloro-4-fluorobenzonitrile.

References

-

National Center for Biotechnology Information. "5-Amino-2-chloro-4-fluorobenzonitrile." PubChem Compound Database, CID 10844890. URL: [Link]

-

University of Hertfordshire. "Pyraflufen-ethyl." Pesticide Properties DataBase (PPDB). URL: [Link]

-

National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." URL: [Link]

-

Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL: [Link]

Sources

Electrophilic Substitution Reactions of 5-Amino-2-chloro-4-fluorobenzonitrile: A Comprehensive Guide to Regioselectivity and Synthetic Workflows

Executive Summary

5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized aromatic building block utilized in the synthesis of advanced agrochemicals (e.g., pyraflufen-ethyl) and pharmaceutical active ingredients (1)[1]. The core challenge in functionalizing this molecule lies in predicting and controlling the regioselectivity of Electrophilic Aromatic Substitution (EAS) (2)[2]. With four distinct substituents exerting competing inductive (-I) and resonance (+M) effects, directing an electrophile to one of the two available open positions (C3 or C6) requires a rigorous understanding of electronic mapping and pH-modulated reactivity.

This whitepaper details the causality behind substituent directing effects, the phenomenon of pH-induced regioselectivity switching, and field-proven, self-validating experimental protocols for the precise functionalization of this scaffold.

Structural Analysis & Electronic Mapping

To predict the outcome of an EAS reaction on 5-Amino-2-chloro-4-fluorobenzonitrile, we must deconstruct the push-pull dynamics of its substituents. The benzene ring contains two open positions for electrophilic attack: C3 and C6 .

The directing power of a substituent is governed by its ability to stabilize the cationic Wheland intermediate (sigma complex). Groups with unshared electron pairs, such as the amino group, are strongly activating and ortho/para-directing by resonance, as they can donate electron density to form a highly stable iminium ion (2)[2]. Conversely, halogens are generally deactivating due to their strong inductive (-I) effects, though they remain ortho/para directors (3)[3].

Quantitative Substituent Effect Matrix

The following table summarizes the theoretical directing effects using Hammett constants ( σp and σm ) to quantify electron-donating (negative values) and electron-withdrawing (positive values) strengths:

| Substituent | Position | Hammett Constants ( σp / σm ) | Electronic Effect | Directing Type | Influence on C3 | Influence on C6 |

| -NH₂ | C5 | -0.66 / -0.16 | +M > -I | Strong Activating | Meta (Disfavored) | Ortho (Strongly Favored ) |

| -F | C4 | +0.06 / +0.34 | -I ≈ +M | Weak Deactivating | Ortho (Favored) | Meta (Disfavored) |

| -Cl | C2 | +0.23 / +0.37 | -I > +M | Weak Deactivating | Ortho (Favored) | Meta (Disfavored) |

| -CN | C1 | +0.66 / +0.56 | -I, -M | Strong Deactivating | Meta (Favored) | Ortho (Disfavored) |

| -NH₃⁺ (Acidic) | C5 | +1.70 / +1.13 | -I | Strong Deactivating | Meta (Favored ) | Ortho (Disfavored) |

The Regioselectivity Paradigm (The Causality)

The data above reveals a critical synthetic vulnerability: pH-modulated regioselectivity .

Pathway A: Mild/Neutral Conditions (Amine-Directed)

Under neutral or mildly acidic conditions (e.g., bromination with NBS in DMF), the free amine (-NH₂) is the dominant directing group due to its overwhelming +M effect ( σp=−0.66 ). It directs the incoming electrophile almost exclusively to the C6 position . Attack at C6 allows the positive charge of the intermediate to be delocalized directly onto the nitrogen atom, forming a stable iminium ion.

Pathway B: Strongly Acidic Conditions (The Regioselectivity Switch)

When exposed to strongly acidic media (e.g., HNO₃/H₂SO₄ for nitration), the basic amine is rapidly protonated to form an anilinium ion (-NH₃⁺). As seen in the table, -NH₃⁺ is a powerful electron-withdrawing group ( σp=+1.70 ) and a strict meta-director (3)[3]. Under these conditions, the -NH₃⁺, -CN, -Cl, and -F groups all synergistically direct substitution to the C3 position.

Fig 1: pH-dependent regioselectivity switch in the EAS of 5-Amino-2-chloro-4-fluorobenzonitrile.

Experimental Workflows (Self-Validating Protocols)

To achieve reliable functionalization, the experimental design must account for these electronic shifts. Below are two field-proven protocols designed with built-in self-validation mechanisms.

Protocol 1: C6-Selective Bromination (Mild Conditions)

Causality: To functionalize the C6 position, the amine must remain unprotonated. Using N-Bromosuccinimide (NBS) in a mildly polar, non-acidic solvent (DMF) prevents the generation of strong acids (like HBr, which is produced when using Br₂) that would otherwise protonate the amine and stall the reaction or shift regioselectivity.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq) of 5-Amino-2-chloro-4-fluorobenzonitrile in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.

-

Temperature Control: Chill the reaction vessel to 0 °C. Causality: The -NH₂ group makes the ring highly reactive; low temperatures prevent polyhalogenation.

-

Electrophile Addition: Add 1.05 eq of NBS portion-wise over 30 minutes.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a slightly less polar spot (due to the lipophilic bromine atom) confirms successful C6-bromination.

-

Quench & Isolate: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize any unreacted electrophilic bromine. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under vacuum.

Protocol 2: C6-Selective Nitration via Amine Protection

Causality: Direct nitration with mixed acids (HNO₃/H₂SO₄) will protonate the amine (shifting substitution to C3) and potentially oxidize it. To force nitration at C6, the amine must be protected as an acetamide (-NHAc). The acetyl group prevents oxidation and reduces basicity, yet retains enough +M character to successfully direct the nitronium ion (NO₂⁺) to the C6 position (4)[4].

Fig 2: Protection-nitration-deprotection workflow for C6-selective nitration.

Step-by-Step Methodology:

-

Protection (Acetylation): React the starting material with Acetic Anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in Dichloromethane (DCM) at 25 °C for 4 hours.

-

Self-Validation: TLC will show a significant shift to a higher Rf value as the polar -NH₂ is converted to the less polar -NHAc. Isolate the intermediate.

-

-

Nitration (EAS): Dissolve the N-acetyl intermediate in concentrated H₂SO₄ at 0 °C. Slowly add 1.1 eq of fuming HNO₃ dropwise. Maintain the temperature strictly below 5 °C for 1 hour.

-

Self-Validation: Pour a 0.5 mL aliquot into 5 mL of crushed ice. The immediate precipitation of a pale yellow solid confirms the formation of the highly crystalline nitro-aromatic intermediate.

-

-

Deprotection (Hydrolysis): Collect the crude nitrated intermediate and reflux it in a 1:1 mixture of 6M HCl and Ethanol for 6 hours to hydrolyze the acetyl protecting group (4)[4].

-

Isolation: Cool the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc to yield the pure 5-amino-2-chloro-4-fluoro-6-nitrobenzonitrile.

References

- Accela ChemBio. "1485-22-9,(1-Methyl-2-indolyl)methanol-AccelaChem|AccelaChemBio" (Contains catalog data for 5-Amino-2-chloro-4-fluorobenzonitrile, CAS: 123614-87-9).

- BenchChem. "2-Chloro-4-fluoro-3-methylbenzonitrile|CAS 796600-15-2". (Proxy structural reference for substituted benzonitriles).

- Royal Society of Chemistry.

- Wikipedia.

- Master Organic Chemistry.

Sources

- 1. 1485-22-9,(1-Methyl-2-indolyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. books.rsc.org [books.rsc.org]

The Role of Fluorine in the Reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile: A Technical Guide

Executive Summary

In the realm of advanced organic synthesis, highly functionalized aromatic scaffolds serve as the architectural foundation for modern agrochemicals and pharmaceuticals. Among these, 5-Amino-2-chloro-4-fluorobenzonitrile stands out as a critical, multi-reactive building block. While the molecule possesses four distinct substituents, it is the C4-fluorine atom that acts as the primary director of its chemical behavior. This whitepaper provides an in-depth mechanistic analysis of how fluorine dictates regioselective Nucleophilic Aromatic Substitution (SNAr), modulates the nucleophilicity of adjacent functional groups, and enhances the pharmacokinetic stability of downstream active pharmaceutical ingredients (APIs).

Electronic Architecture: The Push-Pull Paradigm

To understand the reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile (), one must map the electronic contributions of its substituents. The benzene ring is subjected to a severe "push-pull" electronic environment:

-

C1 Cyano (-CN): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It strongly depletes electron density at the ortho and para positions.

-

C2 Chloro (-Cl): A weak EWG. Its inductive withdrawal (-I) outweighs its weak resonance donation (+M), providing steric shielding and mild electronic deactivation.

-

C5 Amino (-NH2): A strong electron-donating group (EDG) via resonance (+M), which typically enriches the ring.

-

C4 Fluoro (-F): The linchpin of the molecule. Fluorine exerts a profound inductive withdrawal (-I) due to its extreme electronegativity, while its resonance donation (+M) is poor due to the 2p-2p orbital mismatch with the electron-deficient aromatic system.

Because the C4-fluorine is positioned exactly para to the cyano group, the C-F bond becomes highly polarized and exceptionally susceptible to nucleophilic attack.

Fig 1: Electronic push-pull dynamics in 5-Amino-2-chloro-4-fluorobenzonitrile.

Mechanistic Causality: Fluorine as the Ultimate SNAr Leaving Group

A common misconception in aliphatic chemistry is that fluorine is a poor leaving group due to the high strength of the C-F bond (approx. 115 kcal/mol). However, in Nucleophilic Aromatic Substitution (SNAr) , the opposite is true.

The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step (RDS) is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the anionic Meisenheimer complex . Fluorine’s extreme electronegativity (3.98 on the Pauling scale) draws electron density away from the C4 carbon, making it highly electrophilic and drastically lowering the activation energy required for the nucleophile to attack. Furthermore, the para-cyano group acts as an electron sink, stabilizing the negative charge of the intermediate.

Table 1: Relative Rates of Halogen Displacement in Activated SNAr

| Leaving Group (X) | Relative Rate of SNAr (k_rel) | Electronegativity (Pauling) | C-X Bond Energy (kcal/mol) |

| -F | 3300 | 3.98 | 115 |

| -Cl | 4.3 | 3.16 | 79 |

| -Br | 4.3 | 2.96 | 67 |

| -I | 1.0 | 2.66 | 57 |

Data demonstrates that fluorine accelerates SNAr rates by nearly three orders of magnitude compared to heavier halogens, dictating absolute regioselectivity at the C4 position over the C2-chloro group.

Ortho-Modulation: Taming the Amino Group

Beyond acting as a leaving group, the C4-fluorine exerts a profound "field effect" on the adjacent C5-amino group. In standard anilines, the -NH2 group is highly nucleophilic and prone to unwanted self-condensation or oxidation.

However, the strong inductive withdrawal (-I) of the ortho-fluorine, compounded by the para-chloro and meta-cyano groups, severely depletes the electron density on the nitrogen atom. This lowers the pKa of the conjugate acid, rendering the amino group chemically "tamed." This is a vital feature for storage stability and allows chemists to perform SNAr reactions at the C4 position without the C5-amino group interfering as a competing nucleophile.

Table 2: Inductive Effect of Fluorine on Aniline pKa

| Compound | pKa (Conjugate Acid) | Nucleophilicity |

| Aniline | 4.60 | High |

| 2-Fluoroaniline | 3.20 | Moderate |

| 5-Amino-2-chloro-4-fluorobenzonitrile | < 2.0 (Estimated) | Very Low |

Self-Validating Experimental Workflows

To harness the reactivity of this molecule, researchers must design protocols that respect its unique electronic constraints. Below are two field-proven, self-validating methodologies.

Protocol A: Regioselective SNAr of the C4-Fluorine

Objective: Displace the C4-fluorine with an alkoxide nucleophile while leaving the C2-chloro and C5-amino groups strictly intact. Causality & Logic: DMF is selected as a polar aprotic solvent to leave the alkoxide unsolvated and highly reactive. K2CO3 is used as a mild base; it is strong enough to generate the alkoxide in situ but too weak to deprotonate the deactivated aniline -NH2. The temperature is capped at 60°C to prevent the thermodynamic displacement of the C2-chloro group.

Step-by-Step Methodology:

-

Charge a dry, nitrogen-flushed round-bottom flask with 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) and anhydrous K2CO3 (2.0 eq).

-

Add anhydrous DMF (10 volumes) followed by the target aliphatic alcohol (1.2 eq).

-

Stir the suspension at 60°C for 4-6 hours.

-

Self-Validation Check: Monitor the reaction via HPLC. The complete disappearance of the starting material peak and the emergence of a single, more polar product peak confirms absolute regioselective C4 substitution. The absence of a secondary peak confirms the C2-chloro group remains intact.

-

-

Quench the reaction by pouring the mixture into vigorously stirred ice-cold water (30 volumes).

-

Filter the resulting precipitate, wash with deionized water to remove DMF/salts, and dry under vacuum at 45°C.

Fig 2: Step-by-step mechanistic workflow for the regioselective SNAr of the C4-fluorine.

Protocol B: Diazotization of the Deactivated C5-Amino Group

Objective: Convert the -NH2 group to a diazonium salt for Sandmeyer-type transformations without hydrolyzing the C4-fluorine. Causality & Logic: Because the -NH2 group is severely deactivated by the surrounding EWGs, standard aqueous HCl/NaNO2 conditions will result in sluggish, incomplete reactions. A stronger acid matrix (glacial acetic acid mixed with concentrated HCl) is required to force the generation of the highly electrophilic nitrosonium ion (NO+). The C-F bond is highly stable under these acidic conditions.

Step-by-Step Methodology:

-

Dissolve 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 ratio) and cool to 0°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, strictly maintaining the internal temperature below 5°C to prevent diazonium decomposition.

-

Stir for 30 minutes at 0°C.

-

Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color change confirms the presence of excess nitrous acid, validating that the highly deactivated amine has been fully consumed.

-

-

The resulting diazonium salt solution is now primed for immediate in situ reaction with copper(I) salts (Sandmeyer) or reducing agents.

Applications in Agrochemical and Pharmaceutical Design

The strategic placement of fluorine in 5-Amino-2-chloro-4-fluorobenzonitrile makes it a highly prized intermediate. In agrochemistry, it is a direct precursor to the herbicide Pyraflufen-ethyl (). During its synthesis, the cyano group is converted into a pyrazole ring, but the 2-chloro-4-fluoro-substituted benzene ring remains intact as the core toxophore.

As documented in comprehensive reviews on , the retention of the C4-fluorine in the final API serves two vital purposes:

-

Metabolic Blocking: It prevents rapid oxidative degradation by cytochrome P450 enzymes at the para position.

-

Lipophilicity Enhancement: It increases the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability and target enzyme binding affinity (e.g., inhibiting protoporphyrinogen oxidase).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile." PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 182951, Pyraflufen-ethyl." PubChem, [Link].

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 320-330. [Link].

-

Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl." Pesticide Properties DataBase, University of Hertfordshire. [Link].

Strategic Utilization of 5-Amino-2-chloro-4-fluorobenzonitrile in Medicinal Chemistry: A Privileged Scaffold for Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocycles relies heavily on the strategic selection of poly-substituted aromatic building blocks. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) [1] is a tetrasubstituted benzene derivative that offers an exceptional balance of orthogonal reactivity and favorable physicochemical properties. While historically utilized as a key intermediate in the synthesis of agrochemical protoporphyrinogen oxidase (PPO) inhibitors [2], its unique structural architecture—featuring a primary amine, a nitrile, and two distinct halogens—makes it a highly versatile, privileged scaffold for the development of kinase inhibitors, epigenetic modulators, and novel photodynamic therapy (PDT) agents.

This whitepaper provides an in-depth technical analysis of the structural rationale, core synthetic workflows, and self-validating experimental protocols for deploying 5-Amino-2-chloro-4-fluorobenzonitrile in drug discovery programs.

Structural Rationale & Physicochemical Profiling

The utility of 5-Amino-2-chloro-4-fluorobenzonitrile stems from the precise spatial arrangement of its functional groups, which allows for orthogonal, step-wise functionalization without the need for complex protecting group strategies.

-

C1 Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG). In biological systems, it serves as a robust hydrogen bond acceptor and a metabolically stable bioisostere for halogens or alkynes. Synthetically, it heavily activates the ring for Nucleophilic Aromatic Substitution (SNAr).

-

C2 Chlorine (-Cl): Positioned ortho to the nitrile, the chlorine atom provides a lipophilic hotspot. Because it is less reactive toward SNAr than the C4-fluorine, it serves as a reliable, late-stage chemical handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

-

C4 Fluorine (-F): Positioned para to the nitrile, this fluorine is highly activated. The strong electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, making it an exceptional leaving group for introducing diverse amines or ethers.

-

C5 Amine (-NH2): A versatile nucleophile for amide coupling, urea formation, or tandem cyclization reactions.

Quantitative Data: Functional Group Contributions

The following table summarizes the predicted physicochemical and reactivity impact of the scaffold's substituents when integrated into a drug-like molecule.

| Substituent | Position | Reactivity Role | Medicinal Chemistry / ADME Impact |

| -CN | C1 | Activates C4 for SNAr; Precursor to tetrazoles/amides. | Lowers pKa of adjacent groups; acts as a strong H-bond acceptor; improves metabolic stability. |

| -Cl | C2 | Handle for late-stage Pd-catalyzed cross-coupling. | Increases lipophilicity (cLogP); occupies hydrophobic pockets in target proteins (e.g., kinase hinge regions). |

| -F | C4 | Primary leaving group for regioselective SNAr. | If retained, blocks CYP450-mediated oxidation at the para position; modulates pKa of the C5 amine. |

| -NH2 | C5 | Nucleophile for cyclization or acylation. | H-bond donor; primary attachment point for extending the pharmacophore into solvent-exposed regions. |

Core Synthetic Workflows

Workflow A: Regioselective SNAr and Benzimidazole Assembly

Benzimidazoles are ubiquitous in oncology, particularly as epigenetic modulators (e.g., EZH2 or PARP inhibitors). 5-Amino-2-chloro-4-fluorobenzonitrile is an ideal precursor for heavily functionalized benzimidazoles.

The Causality of Regioselectivity: The regioselectivity of the SNAr reaction is dictated by the electronic landscape of the ring. The nitrile group at C1 exerts a strong resonance effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the para position (C4). When reacted with a primary amine, the nucleophile selectively attacks C4. The fluorine leaves, generating an ortho-phenylenediamine intermediate (4-alkylamino-5-amino-2-chlorobenzonitrile), which is perfectly primed for cyclization with an orthoester.

Workflow B: PPO Inhibitors for Photodynamic Therapy (PDT)

While molecules like Pyraflufen-ethyl are utilized as agrochemical herbicides via Protoporphyrinogen Oxidase (PPO) inhibition [2], this exact mechanism is currently being repurposed in medicinal chemistry for Photodynamic Therapy (PDT). Condensation of the C5-amine with 1,3-dicarbonyls yields N-phenylpyrroles. In human cancer cells, inhibiting PPO forces the intracellular accumulation of Protoporphyrin IX (PPIX). Upon localized light irradiation, PPIX generates cytotoxic Reactive Oxygen Species (ROS), inducing targeted apoptosis.

Figure 1: Divergent synthetic pathways from the core scaffold to diverse pharmacophores.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for Workflow A, emphasizing the causality behind specific reagent and condition selections.

Protocol 1: Regioselective SNAr at C4

Objective: Synthesize 4-(alkylamino)-5-amino-2-chlorobenzonitrile.

-

Preparation: In an oven-dried, argon-purged reaction vial, dissolve 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

-

Reagent Addition: Add the desired primary aliphatic amine (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor via LC-MS.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Causality & Validation:

-

Why NMP? NMP is a highly polar, aprotic solvent that optimally solvates the nucleophile while stabilizing the highly polar Meisenheimer transition state, accelerating the reaction.

-

Why DIPEA? DIPEA is a non-nucleophilic base. Its steric bulk prevents competitive substitution while efficiently scavenging the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without hydrolyzing the sensitive nitrile group.

Protocol 2: Benzimidazole Cyclization

Objective: Convert the ortho-phenylenediamine intermediate into a 1-alkyl-5-chloro-6-cyanobenzimidazole core.

-

Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 eq) in neat triethyl orthoformate (10 eq).

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).

-

Reaction: Heat the mixture to 100°C under a reflux condenser for 3 hours. The reaction is self-validating via the distillation of ethanol byproduct, which drives the condensation to completion.

-

Workup: Concentrate the mixture in vacuo to remove excess orthoester. Neutralize with saturated NaHCO₃, extract with DCM, and purify.

Causality & Validation:

-

Why pTSA? The acid catalyst protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. This ensures rapid attack by the less nucleophilic, electron-deficient aniline nitrogen, ensuring complete cyclization rather than stalling at the formamidine intermediate.

Mechanism of Action: Photodynamic Therapy (PDT)

When 5-Amino-2-chloro-4-fluorobenzonitrile is converted into an N-phenylpyrrole, it acts as a potent PPO inhibitor. The diagram below illustrates the biological causality of this target in an oncology setting.

Figure 2: Mechanism of PPO inhibitors inducing ROS-mediated apoptosis in photodynamic therapy.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile". PubChem. URL:[Link]

-

Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl (Ref: ET 751)". Pesticide Properties DataBase, University of Hertfordshire. URL:[Link]

5-Amino-2-chloro-4-fluorobenzonitrile: A Versatile Building Block for Advanced Heterocycles

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized anilines serve as critical linchpins for the construction of complex heterocycles. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) [1] is a premier example of such a building block. Featuring four distinct functional groups—an amine, a nitrile, a chlorine atom, and a fluorine atom—this molecule offers unparalleled orthogonal reactivity.

This technical guide explores the regioselective synthesis of this scaffold, corrects existing literature discrepancies regarding its industrial application[2], and provides self-validating protocols for its use in synthesizing pyrazoles, pyrroles, and tetrazoles.

Molecular Architecture & Regioselective Causality

The synthesis of 5-amino-2-chloro-4-fluorobenzonitrile from 2-chloro-4-fluorobenzonitrile is a masterclass in exploiting electronic and steric effects for absolute regiocontrol.

To understand the causality behind the experimental choices in its synthesis, we must analyze the directing effects of the starting material (2-chloro-4-fluorobenzonitrile) during electrophilic aromatic substitution (nitration):

-

The Nitrile Group (-CN) at C1: Exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, deactivating the ring and directing incoming electrophiles to the meta positions (C3, C5).

-

The Chlorine Atom (-Cl) at C2: Exerts a -I effect but a +M effect, directing ortho/para (C3, C5).

-

The Fluorine Atom (-F) at C4: Exerts a strong -I effect but a dominant +M effect due to excellent orbital overlap (2p-2p) with the aromatic ring, directing ortho (C3, C5).

The Causality of C5 Selectivity: While both C3 and C5 are electronically activated by the halogens and favored by the nitrile group, the C3 position is sterically hindered, flanked directly between the bulky chlorine and fluorine atoms. Consequently, nitration occurs almost exclusively (>99%) at the C5 position.

Figure 1: Regioselective synthesis workflow of 5-Amino-2-chloro-4-fluorobenzonitrile.

Protocol 1: Self-Validating Synthesis of the Core Scaffold

The following protocol is designed as a self-validating system. The choice of reagents ensures that each transformation proceeds without compromising the integrity of the existing halogen bonds.

Step 1: Regioselective Nitration

-

Preparation: Dissolve 1.0 equivalent of 2-chloro-4-fluorobenzonitrile in concentrated sulfuric acid (H₂SO₄) at 0 °C.

-

Electrophile Generation: Slowly add 1.1 equivalents of fuming nitric acid (HNO₃) dropwise, maintaining the internal temperature below 5 °C.

-

Causality: The low temperature prevents dinitration and oxidative degradation. The use of H₂SO₄ as a solvent and catalyst ensures the quantitative generation of the highly reactive nitronium ion (NO₂⁺).

-

Isolation: Pour the mixture over crushed ice. The intermediate, 2-chloro-4-fluoro-5-nitrobenzonitrile, precipitates as a pale yellow solid. Filter and wash with cold water until the filtrate is pH neutral.

Step 2: Chemoselective Reduction (Béchamp Process)

-

Preparation: Suspend the nitro intermediate in a mixture of ethanol and water (3:1 v/v). Add 0.5 equivalents of ammonium chloride (NH₄Cl) and 4.0 equivalents of fine iron (Fe) powder.

-

Reaction: Heat the mixture to 80 °C for 3 hours.

-

Causality: Why use Iron instead of Palladium on Carbon (Pd/C)? Catalytic hydrogenation with Pd/C and H₂ frequently leads to hydrodehalogenation (cleavage of the C-Cl and C-F bonds). The Fe/NH₄Cl system is strictly chemoselective for the nitro group, preserving the critical halogen atoms required for downstream SNAr reactions[3].

-

Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate to yield 5-amino-2-chloro-4-fluorobenzonitrile.

Quantitative Analysis of Synthetic Pathways

To further validate the experimental choices, Table 1 summarizes the optimization data for the synthesis of the core scaffold, demonstrating why specific catalysts and conditions are mandated.

Table 1: Reaction Optimization and Yields for Scaffold Synthesis

| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Selectivity Profile | Isolated Yield (%) |

| Nitration | Fuming HNO₃ / H₂SO₄ | 0 - 5 | 2 | >99% (C5 position) | 92% |

| Nitration | KNO₃ / H₂SO₄ | 25 | 4 | 95% (C5 position) | 85% |

| Reduction | Fe / NH₄Cl (aq/EtOH) | 80 | 3 | >99% (No dehalogenation) | 88% |

| Reduction | H₂, 5% Pd/C | 25 | 6 | ~80% (Minor hydrodechlorination) | 74% |

| Reduction | SnCl₂ / HCl | 50 | 2 | >99% (No dehalogenation) | 90% |

Addressing Discrepancies in Agrochemical Literature

A critical hallmark of scientific integrity is the ability to critically evaluate and correct literature.

Agrochemical databases, such as the AERU Pesticide Properties DataBase, document the use of 5-amino-2-chloro-4-fluorobenzonitrile in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors like the herbicide pyraflufen-ethyl[2]. However, some database entries erroneously state that the synthesis begins with 2-chloro-5-(trifluoromethyl)aniline, which is then "nitrated and reduced to form 5-amino-2-chloro-4-fluorobenzonitrile"[2].

Expert Insight: From a mechanistic standpoint, converting a trifluoromethyl (-CF₃) group into a fluoro (-F) and a nitrile (-CN) group under standard nitration/reduction conditions is chemically impossible. The scientifically sound, self-validating route to pyraflufen-ethyl's precursor strictly relies on the nitration and reduction of 2-chloro-4-fluorobenzonitrile, as detailed in Protocol 1.

Divergent Heterocyclic Construction

The true power of 5-amino-2-chloro-4-fluorobenzonitrile lies in its orthogonal reactivity, allowing it to be deployed in multiple distinct heterocyclic pathways.

Figure 2: Divergent heterocyclic synthesis pathways from the core scaffold.

Protocol 2: Synthesis of 1-Arylpyrazole Scaffolds

Objective: Convert the primary amine into a pyrazole ring, a common motif in both pharmaceuticals and PPO-inhibiting herbicides.

-

Diazotization: Suspend 5-amino-2-chloro-4-fluorobenzonitrile in aqueous HCl and cool to 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise.

-

Causality: Maintaining 0 °C is critical; higher temperatures will cause the diazonium salt to violently extrude N₂ gas, converting the amine into a phenol.

-

-

Hydrazine Formation: To the cold diazonium solution, add a solution of tin(II) chloride (SnCl₂) in HCl.

-

Causality: SnCl₂ is a mild, highly specific reducing agent that converts the diazonium to an arylhydrazine without reducing the nitrile group to a primary amine.

-

-

Cyclocondensation: Isolate the arylhydrazine and react it with a 1,3-diketone (e.g., acetylacetone) in refluxing ethanol.

-

Causality: The bidentate hydrazine acts as a dual nucleophile, attacking the bis-electrophilic diketone. Subsequent dehydration yields the fully aromatized 1-arylpyrazole.

-

Orthogonal Functionalization: The Nitrile and Fluoro Groups

-

Tetrazole Synthesis: The nitrile group can be converted into a tetrazole (a stable bioisostere for carboxylic acids) by reacting the scaffold with sodium azide (NaN₃) and NH₄Cl in DMF at 120 °C.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is highly activated by the para-nitrile group. It can be readily displaced by nitrogen or sulfur nucleophiles (e.g., morpholine or thiophenol) under mild basic conditions, a strategy heavily utilized in the design of targeted kinase inhibitors.

References

-

National Center for Biotechnology Information (PubChem). "5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890". URL:[Link]

-

Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl (Ref: ET 751) - Pesticide Properties DataBase". University of Hertfordshire. URL:[Link]

-

ChemBK Chemical Database. "5-Amino-2-chloro-4-fluorobenzonitrile Properties and Suppliers". URL:[Link]

Sources

Methodological & Application

detailed experimental protocol for 5-Amino-2-chloro-4-fluorobenzonitrile synthesis

An Application Note for the Synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the selective reduction of the nitro group of 2-Chloro-4-fluoro-5-nitrobenzonitrile using stannous chloride dihydrate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.

Introduction and Scientific Rationale

Substituted aminobenzonitriles are a critical class of building blocks in medicinal chemistry and materials science.[1] Specifically, 5-Amino-2-chloro-4-fluorobenzonitrile serves as a valuable precursor for synthesizing complex heterocyclic structures, leveraging its multiple functional groups for further chemical transformations. For instance, compounds with similar structures are used in the development of novel 1H-benzimidazoles with potential antifungal activities.[]

The selected synthetic strategy involves the reduction of an aromatic nitro group, a fundamental transformation in organic chemistry. While various methods exist, such as catalytic hydrogenation, the use of stannous chloride (SnCl₂) in an acidic medium is a well-established and reliable method known for its high efficiency and chemoselectivity. This method is particularly advantageous as it avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts, making it suitable for standard laboratory setups. The reaction proceeds cleanly under reflux conditions, and the product can be readily isolated after a standard aqueous workup.

The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which, in the presence of a proton source (often from the hydration of the tin salt or added acid), is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Experimental Protocol: Reduction of 2-Chloro-4-fluoro-5-nitrobenzonitrile

This protocol details the synthesis of the target compound from its commercially available nitro precursor.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (per 2.0 g scale) | Moles (mmol) | Equivalents | Purity | Supplier Example |

| 2-Chloro-4-fluoro-5-nitrobenzonitrile | 183325-39-5 | 200.55 | 2.0 g | 9.97 | 1.0 | >97% | MilliporeSigma |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 11.25 g | 49.86 | ~5.0 | >98% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 50 mL | - | - | ACS Grade | VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | - | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - | - | Anhydrous | - |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | - | - | - | - |

Required Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

250 mL Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure

The following procedure is adapted from a similar, well-documented synthesis of a related compound.[3]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-fluoro-5-nitrobenzonitrile (2.0 g, 9.97 mmol).

-

Solvent Addition: Add ethyl acetate (50 mL) to the flask and stir the mixture to dissolve the starting material.

-

Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (11.25 g, 49.86 mmol) in one portion.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 77°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours.

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (~100 mL) to neutralize the acidic tin salts. Caution: CO₂ evolution may cause frothing.

-

Work-up - Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (~5g), swirl, and let it stand for 15 minutes. Filter the mixture through a Buchner funnel to remove the drying agent.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if required to obtain high purity 5-Amino-2-chloro-4-fluorobenzonitrile.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is mandatory for this procedure. The hazards are primarily associated with the nitroaromatic starting material and the chlorinated product.

-